![molecular formula C15H15ClN4OS B5468072 6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
The compound “6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions . For instance, one method involves the reaction of a compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
Triazole compounds, including the one , contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Future Directions
Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-8-7-11(16)5-6-12(8)21-9(2)14-19-20-13(10-3-4-10)17-18-15(20)22-14/h5-7,9-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGBBSBRBVZMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NN3C(=NN=C3S2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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